Potassium gluconate can be synthesized through several methods. The most common approach involves the neutralization of gluconic acid with potassium hydroxide or potassium carbonate. The process typically includes:
The molecular structure of potassium gluconate monohydrate features a six-membered carbon chain with multiple hydroxyl groups and a carboxylate group. The structure can be depicted as follows:
[K+].[H][C@@](O)(CO)[C@@]([H])(O)[C@]([H])(O)[C@@]([H])(O)C([O-])=O
HLCFGWHYROZGBI-JJKGCWMISA-M
Potassium gluconate participates in various chemical reactions, primarily involving its hydroxyl and carboxylate groups. Notable reactions include:
The following reaction illustrates the formation of glucono-δ-lactone:
Potassium gluconate functions primarily as a potassium supplement in the body. Upon ingestion, it dissociates into potassium ions and gluconate ions:
These properties make potassium gluconate suitable for various applications in food and pharmaceuticals .
Potassium gluconate monohydrate has several scientific and practical applications:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0